molecular formula C14H11ClO4S B2843608 2-[(2-Chlorobenzyl)sulfonyl]benzoic acid CAS No. 951911-81-2

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid

Cat. No.: B2843608
CAS No.: 951911-81-2
M. Wt: 310.75
InChI Key: JWIMQEORJZAZMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)sulfonyl]benzoic acid typically involves the reaction of 2-chlorobenzyl chloride with benzenesulfonic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfonyl group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity and function. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromobenzyl)sulfonyl]benzoic acid
  • 2-[(2-Iodobenzyl)sulfonyl]benzoic acid
  • 2-[(2-Fluorobenzyl)sulfonyl]benzoic acid

Uniqueness

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can also be a site for further chemical modifications, making this compound versatile for various applications .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4S/c15-12-7-3-1-5-10(12)9-20(18,19)13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIMQEORJZAZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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